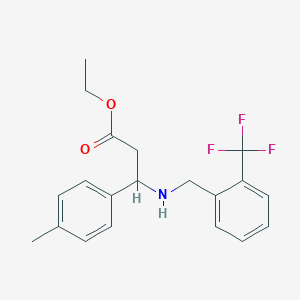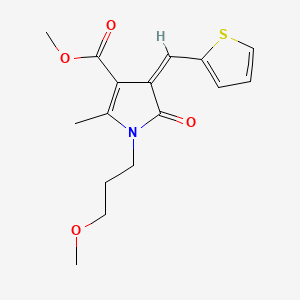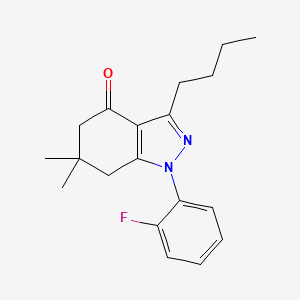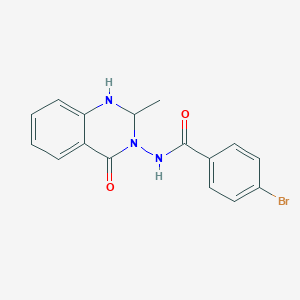![molecular formula C17H13N3O B11505938 (4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B11505938.png)
(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile is a complex organic compound characterized by its unique structure, which includes a pyrroloquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile typically involves the reaction of 2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline-1-ylidene)-hydrazinocarbothioamides with α-halocarbonyl compounds such as ethyl bromocetate and 2-bromoacetophenone derivatives . This reaction yields a series of novel compounds, including the target molecule, which exist in the form of Z-isomers .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrazine hydrate, selectively involving the carbonyl group.
Substitution: The compound can participate in substitution reactions with aldehydes and acetone to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction and α-halocarbonyl compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of blood coagulation factors Xa and XIa, making it a candidate for anticoagulant therapy.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile involves its interaction with specific molecular targets, such as blood coagulation factors. The compound inhibits these factors by binding to their active sites, thereby preventing the formation of blood clots . This interaction is facilitated by the compound’s unique structure, which allows it to fit precisely into the active sites of the target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Pyrroloquinoline derivatives: Various derivatives of pyrroloquinoline exhibit similar biological activities but differ in their potency and specificity.
Uniqueness
2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile stands out due to its specific inhibitory activity against blood coagulation factors Xa and XIa, which is not commonly observed in other similar compounds . This unique property makes it a valuable candidate for further research and development in anticoagulant therapy.
Eigenschaften
Molekularformel |
C17H13N3O |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
2-(9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H13N3O/c1-10-7-17(2,3)20-15-12(10)5-4-6-13(15)14(16(20)21)11(8-18)9-19/h4-7H,1-3H3 |
InChI-Schlüssel |
KFAWAUJOVWVEDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N2C3=C1C=CC=C3C(=C(C#N)C#N)C2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11505860.png)
![3-[4-(tert-butyl)phenyl]-10-isobutyryl-11-(4-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11505865.png)

![9-(Benzyloxy)-8-methoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11505875.png)
![1-(2,5-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B11505883.png)
![ethyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-L-phenylalaninate](/img/structure/B11505887.png)
![Methyl 2-(3-cyclohexylpropanamido)-3,3,3-trifluoro-2-{[(oxolan-2-YL)methyl]amino}propanoate](/img/structure/B11505895.png)

![N,N'-ethane-1,2-diylbis[N'-(phenylsulfonyl)benzenecarboximidamide]](/img/structure/B11505912.png)
![N~4~-benzyl-N~2~,N~2~-dimethyl-N~6~-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B11505923.png)
![1-[2-(4-Fluoro-phenyl)-ethyl]-5-naphthalen-1-ylmethylene-pyrimidine-2,4,6-trione](/img/structure/B11505926.png)

![methyl 4-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)benzoate](/img/structure/B11505943.png)
